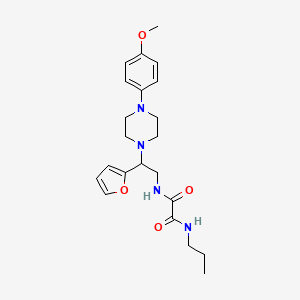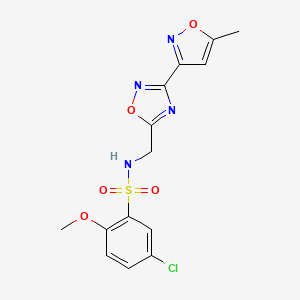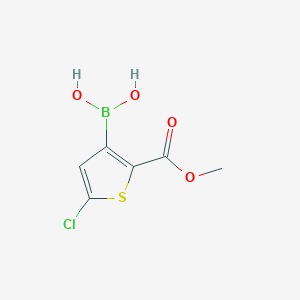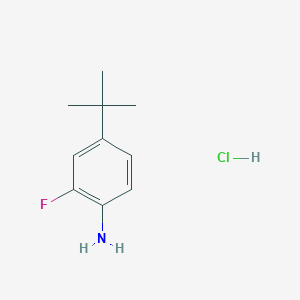
4-Tert-butyl-2-fluoroaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Tert-butyl-2-fluoroaniline;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and chemical reactions that involve tert-butyl groups, fluorine atoms, and aniline derivatives. These papers provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand "4-Tert-butyl-2-fluoroaniline;hydrochloride" .
Synthesis Analysis
The synthesis of related compounds often involves the use of fluorinating agents or reactions with fluorine sources. For instance, the paper titled "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent" discusses a novel fluorinating agent that could potentially be used in the synthesis of fluorinated anilines . Another paper describes the metalation of N-(Pivaloyl)- and N-(tert-Butoxycarbonyl)difluoroanilines, which could be a step in the synthesis of "4-Tert-butyl-2-fluoroaniline;hydrochloride" . The synthesis of tert-butyl hypofluorite is also relevant, as it could be used as a fluorinating reagent .
Molecular Structure Analysis
The molecular structure of "4-Tert-butyl-2-fluoroaniline;hydrochloride" would be expected to have a tert-butyl group attached to the fourth position of the benzene ring and a fluorine atom attached to the second position. The aniline nitrogen would likely form a salt with hydrochloride. The paper on the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, provides insights into how bulky tert-butyl groups might influence the crystal packing and stability of such compounds .
Chemical Reactions Analysis
The reactivity of "4-Tert-butyl-2-fluoroaniline;hydrochloride" would be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating tert-butyl group. The paper on the reaction between tert-butyl isocyanide and trifluoro-4-aryl-butane-2,4-diones provides an example of how tert-butyl groups might react in the presence of other functional groups . The synthesis of 4-fluorophenols from 4-tert-butylphenols under oxidative conditions also gives an indication of how the tert-butyl group might be removed under certain conditions .
Physical and Chemical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of "4-Tert-butyl-2-fluoroaniline;hydrochloride" would be affected by the tert-butyl and fluorine substituents. The paper on tert-butyl hypofluorite provides data on the melting and boiling points of a related compound . The chemical properties, such as acidity, basicity, and reactivity, would be influenced by the aniline nitrogen and the fluorine atom. The paper on the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol discusses the solubility and thermal stability of compounds with tert-butyl groups, which could be relevant .
Wissenschaftliche Forschungsanwendungen
Synthon in Medicinal Chemistry
4-Fluoropyrrolidine derivatives, which utilize 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound to 4-Tert-butyl-2-fluoroaniline hydrochloride, are valuable in medicinal chemistry. These derivatives have been used as dipeptidyl peptidase IV inhibitors and can be synthesized with high yield and enantiomeric purity (Singh & Umemoto, 2011).
Heterobimetallic Catalysis
In organometallic chemistry, compounds like 4-Tert-butyl-2-fluoroaniline hydrochloride have been used in the hydroamination of diphenylbutadiyne. A study demonstrated the formation of quinoline derivatives using 4-tert-butyl- and 4-fluoroaniline as reagents (Younis, Krieck, Görls, & Westerhausen, 2015).
NMR Spectroscopy
The (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, derivatives of similar compounds, have been used in 19F NMR spectroscopy due to their distinct conformational preferences. This property makes them useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of Indoles
The compound has been used in the synthesis of indoles, a class of heterocyclic compounds, through benzyne cyclization of N-(2-lithioallyl)-2-fluoroanilines (Barluenga, Fañanás, Sanz, & Fernández, 1999).
Photomechanical Crystals
In material science, derivatives of 4-Tert-butyl-2-fluoroaniline hydrochloride have been used to grow photomechanical microcrystals, which can be activated by UV light to move and concentrate microspheres on a surface (Al‐Kaysi, Tong, Al-Haidar, Zhu, & Bardeen, 2017).
Metalation and Electrophilic Substitution
The compound is involved in metalation reactions and electrophilic substitution, demonstrating its utility in organic synthesis (Katsoulos, Takagishi, & Schlosser, 1991).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTUPPCFLVGWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-fluoroaniline;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)
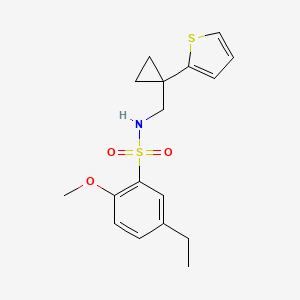
![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)
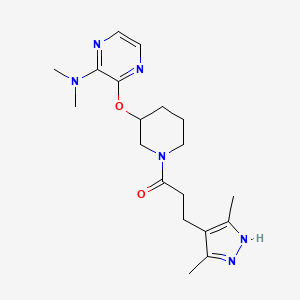

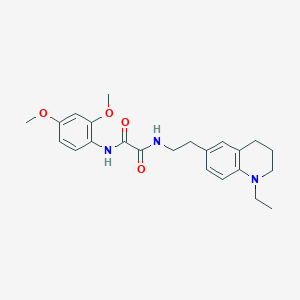
![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)
